molecular formula C22H15N3O3 B379698 2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B379698
M. Wt: 369.4g/mol
InChI Key: HDRKEMCGUBNMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4g/mol

IUPAC Name

2-[3-(benzimidazol-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H15N3O3/c26-19(25-13-23-17-9-1-2-10-18(17)25)11-12-24-21(27)15-7-3-5-14-6-4-8-16(20(14)15)22(24)28/h1-10,13H,11-12H2

InChI Key

HDRKEMCGUBNMPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water at reflux conditions . The yields of this reaction can range from moderate to excellent, depending on the specific reaction conditions and the nature of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the compound.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs of the original compound.

Scientific Research Applications

2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione apart from similar compounds is its unique structural combination of benzimidazole and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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